Cardiotoxicity Risk Differentiation: Doxorubicin vs. Daunorubicin vs. Mitoxantrone
Doxorubicin serves as the baseline for cardiotoxicity risk among anthracyclines. Based on a multicenter cohort study of 28,423 pediatric cancer survivors, the cardiotoxicity equivalence ratio for daunorubicin relative to doxorubicin is 0.6 (95% CI: 0.4-1.0), indicating that daunorubicin confers approximately 40% lower risk of cardiomyopathy at an equivalent cumulative dose [1]. In contrast, the anthraquinone mitoxantrone has an equivalence ratio of 10.5 (95% CI: 6.2-19.1), signifying it is approximately 10.5 times more cardiotoxic than doxorubicin on a mg-for-mg basis [1]. These ratios are clinically endorsed by the International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) for risk stratification and long-term follow-up [2].
| Evidence Dimension | Cardiotoxicity Equivalence Ratio (Relative to Doxorubicin) |
|---|---|
| Target Compound Data | Equivalence Ratio = 1.0 (Baseline) |
| Comparator Or Baseline | Daunorubicin: Ratio = 0.6 (95% CI 0.4-1.0); Mitoxantrone: Ratio = 10.5 (95% CI 6.2-19.1) |
| Quantified Difference | Daunorubicin: ~40% lower risk; Mitoxantrone: ~10.5-fold higher risk |
| Conditions | Multicenter cohort study of 28,423 childhood cancer survivors (median follow-up: 20 years); cardiomyopathy events assessed by 40 years of age. Adjustments made for chest radiotherapy, age, sex, and other exposures [1]. |
Why This Matters
This evidence is critical for researchers selecting the appropriate anthracycline for in vivo efficacy models where cardiotoxicity is a primary endpoint or for interpreting clinical data; substituting doxorubicin with daunorubicin or mitoxantrone without adjusting for these ratios will yield non-comparable cardiac safety data.
- [1] Feijen EAM, et al. Derivation of Anthracycline and Anthraquinone Equivalence Ratios to Doxorubicin for Late-Onset Cardiotoxicity. JAMA Oncol. 2019;5(6):864-871. doi:10.1001/jamaoncol.2018.6634 View Source
- [2] Mulrooney DA, et al. IGHG Recommendations for Anthracycline and Anthraquinone Cardiac Dysfunction Equivalence Ratios After Childhood Cancer: JACC: CardioOncology Expert Panel. JACC CardioOncol. 2025;7(6):683-690. View Source
